N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Description
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2-phenylethylamine side chain and a tetrazole ring connected via a methylene (-CH₂-) linker to the benzamide core. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIPCWFPIVYELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole to Benzyl Chloride: The synthesized tetrazole is then reacted with benzyl chloride to form the tetrazolylmethylbenzyl intermediate.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 2-phenylethylamine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been investigated for its potential therapeutic applications due to the biological activities associated with tetrazole derivatives. These include:
- Antimicrobial Activity: Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
- Antitumor Properties: Research indicates that compounds with tetrazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
Pharmacological Applications
The compound acts as a bioisostere for carboxylic acids, enhancing the pharmacokinetic profiles of drugs. This property allows it to interact effectively with biological targets, potentially leading to improved therapeutic outcomes in drug design.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in metal complexes. Its ability to form stable complexes with transition metals is crucial for catalysis and material science applications.
Data Table: Biological Activities of Tetrazole Derivatives
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .
Case Study 2: Antitumor Activity
In another investigation, researchers assessed the antitumor effects of several tetrazole-containing compounds on human cancer cell lines. The findings revealed that this compound significantly inhibited cell growth, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole-Benzamide Frameworks
The following compounds share core structural similarities but differ in substituents or connectivity, leading to distinct properties:
Functional Group Variations
| Compound Name | Structural Features | Key Differences | Unique Properties |
|---|---|---|---|
| 4-Acetyl-N-(2-(1H-tetrazol-5-yl)phenyl)benzamide () | Acetyl group on benzamide; tetrazole at position 2 | Acetyl group enhances solubility; tetrazole at position 2 | 2.5-fold higher bioavailability than non-acetylated analogues; targets metabolic enzymes |
| N-[(4-methylphenyl)methyl]-2-(1H-tetrazol-1-yl)benzamide () | Tetrazole at position 2; 4-methylbenzyl group | Positional isomerism (tetrazole at position 2 vs. 4) | Preferential binding to kinase domains due to spatial arrangement |
Compounds with Alternative Heterocycles
Key Research Findings
Bioisosteric Advantage : The tetrazole ring in N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide mimics carboxylic acids but avoids pH-dependent ionization, enhancing stability in physiological environments .
Phenylethyl Chain Contribution : The phenylethyl group increases lipophilicity (predicted LogP ~3.2), favoring blood-brain barrier penetration compared to methoxy or acetylated analogues .
Synthetic Flexibility : The methylene linker allows modular modifications, enabling optimization of solubility or target affinity without disrupting the core pharmacophore .
Biological Activity
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a chemical compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C16H18N4O
- Molecular Weight: 286.34 g/mol
- IUPAC Name: this compound
The compound features a benzamide structure with a tetrazole ring, which is known for its stability and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects:
- Enzyme Inhibition: The tetrazole moiety can act as a bioisostere for carboxylic acids, facilitating binding to active sites of enzymes.
- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways critical in various physiological processes.
Antimicrobial Properties
Research has shown that compounds containing tetrazole rings exhibit notable antimicrobial activities. Studies on similar tetrazole derivatives have indicated:
- Broad Spectrum Activity: Compounds with tetrazole groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antimicrobial activity | |
| 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide | Antibacterial and antifungal |
Antitumor Activity
The compound has also been explored for its potential antitumor effects. The presence of the tetrazole ring enhances the compound's ability to interact with cancer cell targets:
- Inhibition of Cancer Cell Proliferation: Similar compounds have shown promise in inhibiting the growth of various cancer cell lines by interfering with cellular signaling pathways .
Case Studies and Research Findings
- Study on Xanthine Oxidase Inhibition:
- Antimicrobial Evaluation:
-
Structure-Activity Relationship (SAR) Studies:
- SAR studies indicate that modifications on the benzamide or tetrazole moieties can significantly enhance biological activity, suggesting avenues for optimizing efficacy through chemical synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
